molecular formula C16H14Cl2N4O2S B1458789 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 1637713-30-4

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No. B1458789
M. Wt: 397.3 g/mol
InChI Key: ISLLQWJXOVDCJW-UHFFFAOYSA-N
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Description

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Syntheses and Chemical Structures

The scientific research applications of related compounds primarily include novel syntheses and investigations into their chemical structures. For instance, research has explored the synthesis of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones. These compounds have been synthesized through reactions involving aromatic amines to form various tricyclic pyrimidones, indicating a broad interest in the structural exploration and synthetic versatility of pyrido[2,3-d]pyrimidin derivatives (Friary, McPhail, & Seidl, 1993).

Antimicrobial and Antitumor Activities

Another significant area of research application for related compounds involves evaluating their antimicrobial and antitumor activities. Synthesis and antimicrobial activity studies have been conducted on new pyridothienopyrimidines and pyridothienotriazines, showcasing the potential of these compounds in addressing microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and found to exhibit significant activity against certain cancer models, highlighting their potential as antitumor agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthesis and Biological Evaluation

Further scientific research applications include the synthesis of novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their evaluation for antiproliferative activity. These studies offer insights into the therapeutic potential of these compounds against various diseases, including cancer. The structural and concentration-dependent activation of these compounds against cancer cell lines suggests their significance in medicinal chemistry and drug development processes (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-20-16(25-3)22-15(7)21-14(8)19/h4-6H,1-3H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLQWJXOVDCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=C(N=C3C(=C2)C=NC(=N3)SC)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 2
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 3
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 4
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 5
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 6
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

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